molecular formula C19H19ClN4O4S2 B2538185 N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide CAS No. 922620-43-7

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide

Cat. No.: B2538185
CAS No.: 922620-43-7
M. Wt: 466.96
InChI Key: VLDNCCKXABANFH-UHFFFAOYSA-N
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Description

N'-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide is a benzohydrazide derivative featuring a 7-chloro-4-methoxybenzothiazole core linked to a 4-(pyrrolidine-1-sulfonyl)benzoyl group via a hydrazide bond. This compound is structurally distinct due to its hybrid pharmacophore, combining a halogenated benzothiazole (known for bioactivity) with a sulfonamide-pyrrolidine moiety, which may enhance solubility and target binding .

Properties

IUPAC Name

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S2/c1-28-15-9-8-14(20)17-16(15)21-19(29-17)23-22-18(25)12-4-6-13(7-5-12)30(26,27)24-10-2-3-11-24/h4-9H,2-3,10-11H2,1H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDNCCKXABANFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring, which can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents are introduced via electrophilic aromatic substitution reactions. Chlorination can be carried out using reagents like thionyl chloride, while methoxylation can be achieved using methanol in the presence of a catalyst.

    Sulfonylation of Pyrrolidine: The pyrrolidine ring is sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of Benzohydrazide: The benzohydrazide moiety is synthesized by reacting hydrazine with a suitable benzoyl chloride derivative.

    Final Coupling Reaction: The final step involves coupling the benzothiazole derivative with the pyrrolidine sulfonyl benzohydrazide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The benzothiazole ring can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like bromine, nitric acid, or sulfuric acid under controlled conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signaling pathways and exerting its biological effects.

Comparison with Similar Compounds

Core Benzothiazole Derivatives

Compound 41d (N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-benzenesulfonamide)

  • Structure : Shares the 7-chloro-4-methoxybenzothiazole core but replaces the benzohydrazide with a 4-methoxybenzenesulfonamide group.
  • Synthesis : Prepared via coupling of 7-chloro-4-methoxybenzothiazol-2-amine with 4-methoxybenzenesulfonyl chloride (67% yield) .

Compound 47b (tert-Butyl N-[cis-4-[[5-[(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)sulfamoyl]-2-methoxybenzoyl]amino]cyclohexyl]carbamate)

  • Structure : Incorporates a sulfamoyl linkage to a methoxybenzoyl-cyclohexylcarbamate group.
  • Activity : Demonstrates reversible binding to Ras proteins, highlighting the importance of sulfonamide groups in target modulation .

Key Differences :

  • The target compound’s hydrazide linker may enhance conformational flexibility compared to sulfonamide/amide linkages in 41d and 47b.
  • The pyrrolidine-sulfonyl group could improve solubility over methoxy or carbamate substituents .

Benzohydrazide Derivatives

Compound 1 (3-Hydroxy-4-methoxy-N'-(pyridin-4-ylmethylene)benzohydrazide)

  • Structure : Benzohydrazide with pyridine substitution; lacks the benzothiazole core.
  • Activity : Antibacterial against S. aureus and E. coli, attributed to the hydroxy-methoxy motif .

Compound 7a (Bis[N′-(3-methoxybenzylidene)-4-(1H-pyrrol-1-yl)benzohydrazide] copper (II))

  • Structure : Metal-coordinated benzohydrazide with pyrrole and methoxybenzylidene groups.
  • Activity : Enhanced antimicrobial activity due to copper coordination .

Key Differences :

  • The target compound’s benzothiazole core may confer higher bioactivity specificity compared to simple benzohydrazides.
  • Pyrrolidine-sulfonyl substituents likely improve metabolic stability over metal-coordinated derivatives .

Sulfonamide and Sulfamoyl Analogues

Compound 922911-63-5 (N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide)

  • Structure : Features a benzamide linker and pyridinylmethyl group instead of hydrazide.
  • Molecular Weight : 522.64 g/mol, indicating a bulkier structure than the target compound .

Key Differences :

  • The hydrazide group in the target compound may enable stronger hydrogen bonding with biological targets compared to benzamide linkages.

Pharmacological Implications

  • Anticancer Potential: Benzothiazole derivatives (e.g., 41d, 47b) show Ras inhibition, suggesting the target compound may share this mechanism .
  • Antimicrobial Activity: Benzohydrazides with halogen (e.g., Br in compound 2) or dimethylamino groups (compound 3) exhibit antibacterial effects, implying the target’s chloro and methoxy groups could enhance similar activity .

Structure-Activity Relationship (SAR) Trends

Feature Impact on Activity
7-Chloro-4-methoxybenzothiazole Enhances target binding and metabolic stability .
Hydrazide Linker Increases flexibility and hydrogen-bonding potential compared to amides/sulfonamides .
Pyrrolidine-sulfonyl Improves solubility and may modulate affinity for sulfonyl-binding enzymes .

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